molecular formula C10H7NO B15207117 2-Methylbenzofuran-4-carbonitrile

2-Methylbenzofuran-4-carbonitrile

Cat. No.: B15207117
M. Wt: 157.17 g/mol
InChI Key: HHLAKQNKQYAJFL-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-4-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylphenol with a suitable nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbenzofuran-4-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzofuran-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5H,1H3

InChI Key

HHLAKQNKQYAJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)C#N

Origin of Product

United States

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